molecular formula C21H15F3N4O3 B2869371 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1797068-61-1

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2869371
CAS No.: 1797068-61-1
M. Wt: 428.371
InChI Key: GANFZQCGAMCGSN-UHFFFAOYSA-N
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Description

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is an organic compound notable for its intricate structure and potential applications in various fields of scientific research. The molecular architecture of this compound includes a fusion of furan, oxadiazole, and phenyl urea moieties, contributing to its unique chemical properties.

Preparation Methods

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is synthesized through a multi-step organic synthesis process:

  • Synthetic Routes

    A key step in the synthesis involves the formation of the oxadiazole ring, typically achieved through the cyclization of suitable precursors like hydrazides or nitrile oxides with carboxylic acids or esters. The subsequent attachment of furan and trifluoromethyl phenyl groups is carried out via electrophilic aromatic substitution reactions.

  • Reaction Conditions

    The synthetic procedures often necessitate the use of catalysts, inert atmospheres, and controlled temperatures to ensure high yields and purity of the target compound.

  • Industrial Production Methods

    Scaling up the production for industrial purposes demands optimization of the synthetic route to minimize costs and environmental impact, including recycling of solvents and catalysts, and adherence to green chemistry principles.

Chemical Reactions Analysis

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exhibits versatility in undergoing various chemical reactions:

  • Types of Reactions

    This compound is prone to oxidation, reduction, and substitution reactions due to the presence of reactive functional groups like the furan ring and oxadiazole moiety.

  • Common Reagents and Conditions

    Oxidation reactions may involve reagents such as potassium permanganate or chromium trioxide, while reduction reactions can be facilitated by hydride donors like sodium borohydride or lithium aluminium hydride. Substitution reactions often employ halogenating agents under mild conditions.

  • Major Products Formed

    These reactions can lead to a range of derivatives, each with modified functional properties, thereby expanding the utility of the compound in various applications.

Scientific Research Applications

1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea finds applications in several scientific domains:

  • Chemistry

    Utilized as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology

    Investigated for its potential biological activities, including antimicrobial and anticancer properties, owing to the presence of bioactive moieties.

  • Medicine

    Explored as a lead compound in drug development programs targeting specific enzymes or receptors associated with diseases.

  • Industry

Mechanism of Action

The mechanism by which 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea exerts its effects is related to its interaction with molecular targets:

  • Molecular Targets and Pathways

    The compound may bind to specific enzymes or receptors, altering their function and triggering a cascade of biochemical events. The presence of trifluoromethyl and oxadiazole groups enhances its binding affinity and specificity, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

When compared to similar compounds, 1-(2-((3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea stands out due to its unique structural features:

  • Similar Compounds

    Other compounds in this category include those with similar core structures but differing substituents, such as derivatives of oxadiazoles and furans.

  • Highlighting Uniqueness

    The combination of furan, oxadiazole, and trifluoromethyl phenyl groups provides a unique chemical profile, enhancing its reactivity and potential for diverse applications.

By synthesizing, characterizing, and exploring the applications of this compound, researchers can unlock new avenues for innovation in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

1-[2-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15F3N4O3/c22-21(23,24)14-7-2-4-9-16(14)26-20(29)25-15-8-3-1-6-13(15)12-18-27-19(28-31-18)17-10-5-11-30-17/h1-11H,12H2,(H2,25,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANFZQCGAMCGSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=CC=CO3)NC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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